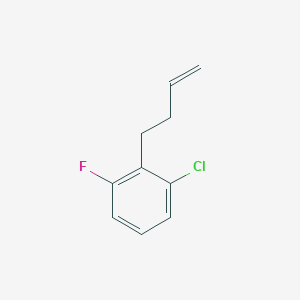

4-(2-Chloro-6-fluorophenyl)-1-butene

Descripción

4-(2-Chloro-6-fluorophenyl)-1-butene is a halogenated aromatic alkene with the molecular formula C₁₀H₉ClF. Its structure comprises a 1-butene chain substituted at the fourth carbon with a 2-chloro-6-fluorophenyl group.

Propiedades

IUPAC Name |

2-but-3-enyl-1-chloro-3-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClF/c1-2-3-5-8-9(11)6-4-7-10(8)12/h2,4,6-7H,1,3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONHNVMHTAFKELN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1=C(C=CC=C1Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-6-fluorophenyl)-1-butene typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with a suitable alkene under specific conditions. One common method is the Wittig reaction, where the aldehyde reacts with a phosphonium ylide to form the desired butene derivative . The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of 4-(2-Chloro-6-fluorophenyl)-1-butene may involve large-scale Wittig reactions or other coupling reactions such as Suzuki-Miyaura coupling . These methods are chosen for their efficiency and scalability, allowing for the production of significant quantities of the compound.

Análisis De Reacciones Químicas

Types of Reactions

4-(2-Chloro-6-fluorophenyl)-1-butene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or diols.

Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

Substitution: The chlorofluorophenyl group can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide for dihydroxylation.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.

Substitution: Nucleophiles such as sodium methoxide or potassium thiolate can be used for substitution reactions.

Major Products

The major products formed from these reactions include epoxides, diols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

4-(2-Chloro-6-fluorophenyl)-1-butene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 4-(2-Chloro-6-fluorophenyl)-1-butene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the formation of covalent bonds or non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Structural and Physical Properties

The table below compares key properties of 4-(2-Chloro-6-fluorophenyl)-1-butene with related compounds:

Key Observations :

- Molecular Weight and Polarity : The halogenated phenyl group in 4-(2-Chloro-6-fluorophenyl)-1-butene increases molecular weight compared to 1,2-butylene oxide (72.12 vs. 186.63 g/mol), reducing water solubility but enhancing lipophilicity. This contrasts with functionalized poly(1-butene) derivatives, where polar side chains (e.g., polycaprolactone) improve hydrophilicity .

- Functional Groups : Unlike epoxide-containing 1,2-butylene oxide, the target compound’s aromatic halogens and alkene group suggest divergent reactivity, favoring electrophilic substitution or polymerization over ring-opening reactions .

Research Findings and Gaps

- Challenges include regioselective halogen placement and minimizing steric hindrance during synthesis.

- Biological Activity: Halogenated aromatics like chlorobenzene derivatives are known carcinogens, but fluorine’s electronegativity may mitigate toxicity. Further toxicological studies are needed .

- Comparative studies with non-halogenated analogs (e.g., 4-phenyl-1-butene) could clarify the impact of Cl/F substituents on mechanical properties .

Actividad Biológica

4-(2-Chloro-6-fluorophenyl)-1-butene is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure

The compound features a unique structure characterized by the presence of a chloro and fluorine substituent on the phenyl ring, which may influence its biological properties. The general formula can be represented as follows:

Antimicrobial Properties

Research indicates that 4-(2-Chloro-6-fluorophenyl)-1-butene exhibits antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting that this compound may act through mechanisms such as disrupting bacterial cell wall synthesis or inhibiting protein synthesis.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells, potentially through the activation of specific signaling pathways involved in cell death. For instance, compounds with similar substituents have been shown to inhibit cancer cell proliferation by modulating the cell cycle and promoting apoptosis .

The mechanism by which 4-(2-Chloro-6-fluorophenyl)-1-butene exerts its biological effects is not fully elucidated. However, it is hypothesized that the presence of the chloro and fluorine atoms may enhance its binding affinity to target proteins or enzymes involved in critical cellular processes. This could lead to alterations in enzyme activity or receptor signaling pathways, ultimately resulting in the observed biological effects.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibits growth of bacterial strains | |

| Anticancer | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Potential inhibition of key metabolic enzymes |

Case Study: Anticancer Efficacy

In a study examining various derivatives of 4-(2-Chloro-6-fluorophenyl)-1-butene, researchers found that certain modifications significantly enhanced its anticancer activity. The study reported that specific analogs exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating potent activity . This highlights the potential for developing new therapeutic agents based on this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.